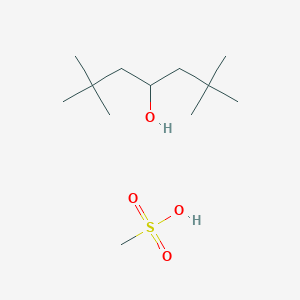
Methanesulfonic acid--2,2,6,6-tetramethylheptan-4-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 2,2,6,6-tetramethylheptan-4-ol. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidic properties and ability to dissolve a wide range of metal salts . 2,2,6,6-Tetramethylheptan-4-ol is an organic compound with the formula C11H24O, characterized by its branched structure and alcohol functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol typically involves the esterification of methanesulfonic acid with 2,2,6,6-tetramethylheptan-4-ol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol may involve continuous flow processes where methanesulfonic acid and 2,2,6,6-tetramethylheptan-4-ol are mixed in precise stoichiometric ratios and passed through a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 2,2,6,6-tetramethylheptan-4-ol can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonic acid group in methanesulfonic acid can be reduced to form sulfides or thiols.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for esterification and sulfonation reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol involves its ability to act as a strong acid and a nucleophile. The methanesulfonic acid group can donate protons to initiate acid-catalyzed reactions, while the alcohol group can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: Known for its strong acidic properties and ability to dissolve metal salts.
2,2,6,6-Tetramethylheptan-4-ol: Characterized by its branched structure and alcohol functional group.
Uniqueness
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol is unique due to the combination of the strong acidic properties of methanesulfonic acid and the branched structure of 2,2,6,6-tetramethylheptan-4-ol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
192864-77-0 |
|---|---|
Formule moléculaire |
C12H28O4S |
Poids moléculaire |
268.42 g/mol |
Nom IUPAC |
methanesulfonic acid;2,2,6,6-tetramethylheptan-4-ol |
InChI |
InChI=1S/C11H24O.CH4O3S/c1-10(2,3)7-9(12)8-11(4,5)6;1-5(2,3)4/h9,12H,7-8H2,1-6H3;1H3,(H,2,3,4) |
Clé InChI |
DZJUKZODOGNMBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(CC(C)(C)C)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)

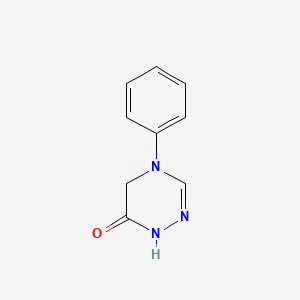

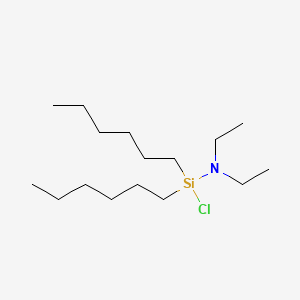

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)

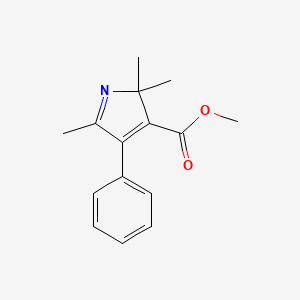
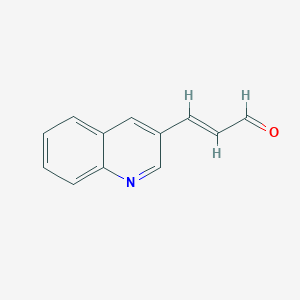
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
